molecular formula C14H15N5O3 B2925865 isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034368-77-7

isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2925865
CAS RN: 2034368-77-7
M. Wt: 301.306
InChI Key: RWBHUBISYARYAQ-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized through different methods for various applications, including as potential agents in medical imaging and pharmacology. For example, Wang et al. (2017) synthesized a PET agent for imaging LRRK2 enzyme in Parkinson's disease, indicating the compound's relevance in neurodegenerative disease research (Wang et al., 2017). Similarly, Benaka Prasad et al. (2018) evaluated a novel heterocycle's antiproliferative activity, showcasing the compound's potential in cancer research (Benaka Prasad et al., 2018).

Mechanistic Studies

Research by Fasani et al. (2008) explored the defluorination of an (aminofluorophenyl)oxazolidinone, shedding light on the mechanistic aspects and the effects of molecular modifications on reactivity and stability (Fasani et al., 2008).

Pharmaceutical Applications

Several studies have investigated the compound's derivatives for antibacterial and anticonvulsant activities, highlighting its significance in developing new therapeutic agents. Inoue et al. (1994) synthesized derivatives showing potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994). Moreover, Malik and Khan (2014) synthesized derivatives as sodium channel blockers and anticonvulsant agents, providing insights into novel treatments for epilepsy (Malik & Khan, 2014).

Exploration of Bioactivation Pathways

Yu et al. (2011) reported a novel bioactivation pathway of an isoxazole derivative in human liver microsomes, contributing to the understanding of metabolic transformations relevant to drug development and toxicity studies (Yu et al., 2011).

properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-13(12-1-2-16-22-12)19-8-10-7-15-14(17-11(10)9-19)18-3-5-21-6-4-18/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBHUBISYARYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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